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Compound of Interest

Compound Name: 3-Bromo-4-methylphenol

Cat. No.: B1336650 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-
methylphenol

Abstract
3-Bromo-4-methylphenol, a halogenated derivative of p-cresol, is a versatile chemical

intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique

substitution pattern, featuring a bromine atom meta to a strongly activating hydroxyl group,

presents both synthetic challenges and opportunities for targeted functionalization. This guide

provides a comprehensive analysis of its chemical properties, a detailed examination of a

plausible, regioselective synthetic route, and its application in modern cross-coupling reactions.

Furthermore, it explores the compound's potential as an antimicrobial agent, grounding its

utility in the established biological activity of related bromophenol compounds. This document

is intended to serve as a technical resource, blending established data with mechanistic

insights to support advanced research and development.

Core Chemical Identity and Physicochemical
Properties
3-Bromo-4-methylphenol is an aromatic organic compound. The strategic placement of the

bromine atom, hydroxyl group, and methyl group on the benzene ring dictates its reactivity and

physical properties. While the hydroxyl group is a potent ortho-, para- director for electrophilic

aromatic substitution, the bromine atom provides a reactive handle for a multitude of cross-

coupling reactions, making it a valuable building block in synthetic chemistry.
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A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-4-methylphenol

Property Value Source(s)

IUPAC Name 3-bromo-4-methylphenol [1]

Synonyms
3-Bromo-p-cresol, 2-Bromo-4-

hydroxytoluene
[1][2]

CAS Number 60710-39-6 [1]

Molecular Formula C₇H₇BrO [1]

Molecular Weight 187.03 g/mol [1]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 54-57 °C [4]

Boiling Point 244.6 ± 20.0 °C (at 760 Torr) [4]

Solubility
Slightly soluble in water.

Soluble in alcohols and ethers.
[2]

InChI Key
GMZKNRDHSHYMHG-

UHFFFAOYSA-N
[1]

SMILES CC1=C(C=C(C=C1)O)Br [1]

Spectroscopic Characterization (Predicted)
While experimental spectral data for 3-Bromo-4-methylphenol is not widely available in public

repositories, its ¹H and ¹³C NMR spectra can be reliably predicted based on established

chemical shift principles. This analysis is crucial for reaction monitoring and structural

confirmation during synthesis.

2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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The proton NMR spectrum is expected to show three distinct signals in the aromatic region and

two signals in the aliphatic/hydroxyl region.

δ ~ 7.25 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C2. It appears as a

doublet due to coupling with the proton at C6. The deshielding is caused by the adjacent

bromine atom.

δ ~ 6.90 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at C5. It appears as a

doublet due to coupling with the proton at C6.

δ ~ 6.70 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal corresponds to the proton at C6. It

appears as a doublet of doublets due to coupling with both the C5 and C2 protons.

δ ~ 5.0-5.5 ppm (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton.

Its chemical shift can vary with concentration and solvent.

δ ~ 2.20 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at

C4.

2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum is expected to display seven unique signals.

δ ~ 152 ppm: C1 (carbon bearing the hydroxyl group).

δ ~ 133 ppm: C5.

δ ~ 131 ppm: C4 (carbon bearing the methyl group).

δ ~ 130 ppm: C2.

δ ~ 116 ppm: C6.

δ ~ 115 ppm: C3 (carbon bearing the bromine atom).

δ ~ 20 ppm: C7 (methyl carbon).
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The synthesis of 3-Bromo-4-methylphenol is non-trivial and highlights key principles of

regioselectivity in electrophilic aromatic substitution.

3.1. The Challenge of Direct Bromination

A naive approach involving the direct electrophilic bromination of the readily available

precursor, 4-methylphenol (p-cresol), is synthetically unviable for producing the desired 3-

bromo isomer. The hydroxyl group is a powerful activating, ortho, para-directing group. Since

the para position is blocked by the methyl group, electrophilic attack will overwhelmingly occur

at the electronically enriched ortho positions (C2 and C6), yielding 2-bromo-4-methylphenol as

the major product. Bromination at the meta position (C3) is electronically disfavored. This

inherent electronic preference necessitates a more strategic, multi-step approach.

3.2. A Plausible Multi-Step Synthetic Route via Sandmeyer Reaction

To circumvent the directing effects of the hydroxyl group, a robust strategy involves introducing

the bromine atom via a Sandmeyer reaction on a suitably substituted aniline precursor. This

method allows for the installation of the bromine atom in a position that would be inaccessible

through direct electrophilic attack on the final phenol structure.

The proposed three-step synthesis begins with 3-nitro-4-methylphenol.
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Proposed Synthesis of 3-Bromo-4-methylphenol

Step 1: Reduction
3-Nitro-4-methylphenol

Step 2: Diazotization
3-Amino-4-methylphenol

 H₂, Raney Ni 
 or Fe/HCl 

Step 3: Sandmeyer Reaction
Diazonium Salt Intermediate

 NaNO₂, HBr 
 0-5 °C 

Final Product
3-Bromo-4-methylphenol

 CuBr, Δ 

Click to download full resolution via product page

Figure 1. Proposed synthetic workflow for 3-Bromo-4-methylphenol.

3.3. Experimental Protocol: Synthesis of 3-Bromo-4-methylphenol

This protocol is a composite of established procedures for each individual step.[5][6][7]

Step 1: Synthesis of 3-Amino-4-methylphenol (Reduction)

Setup: In a Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic

stirrer and a balloon of hydrogen, add 3-nitro-4-methylphenol (1 equivalent).
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Solvent & Catalyst: Add a suitable solvent such as tetrahydrofuran (THF) or ethanol, followed

by a catalytic amount of Raney Nickel (approx. 2-3% by weight) or an alternative reduction

system like iron powder in acidic ethanol.[7]

Reaction: Pressurize the vessel with hydrogen gas (approx. 50-60 psi) or ensure a positive

pressure with the balloon. Stir the mixture vigorously at room temperature.

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is fully consumed (typically 3-5 hours).

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

Rinse the pad with the reaction solvent.

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting

residue can be recrystallized from a suitable solvent like ether to yield pure 3-amino-4-

methylphenol.[7]

Step 2 & 3: Synthesis of 3-Bromo-4-methylphenol (Diazotization & Sandmeyer Reaction)

Diazotization:

In a beaker, dissolve 3-amino-4-methylphenol (1 equivalent) in aqueous hydrobromic acid

(HBr, 48%, approx. 4-8 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath with

vigorous stirring.[5]

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents)

dropwise, ensuring the temperature remains below 5 °C.

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete

formation of the diazonium salt.

Sandmeyer Reaction:

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2

equivalents) in aqueous HBr.[5]

Heat this solution to approximately 40-50 °C.
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Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution.

Vigorous evolution of nitrogen gas will be observed.

After the addition is complete, continue to stir the mixture at 40-50 °C for 1 hour to ensure

the reaction goes to completion.

Work-up & Purification:

Cool the reaction mixture to room temperature. A solid product may precipitate.

Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether (3x).

Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by distillation

under reduced pressure to yield pure 3-Bromo-4-methylphenol.

Key Chemical Reactions: The Suzuki-Miyaura
Cross-Coupling
3-Bromo-4-methylphenol is an excellent substrate for palladium-catalyzed cross-coupling

reactions, which are foundational in modern drug discovery and materials science for the

construction of C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron

species with an organic halide, is a prime example of its utility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1336650?utm_src=pdf-body
https://www.benchchem.com/product/b1336650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

Ar-Pd(II)L₂-Br

 Oxidative Addition
(Ar-Br)

Ar-Pd(II)L₂-OR

 Ligand Exchange
(Base, e.g., OH⁻)

Ar-Pd(II)L₂-Ar'

 Transmetalation
(Ar'-B(OH)₂)

 Reductive Elimination

Ar-Ar'
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Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general framework for the coupling of 3-Bromo-4-methylphenol with

phenylboronic acid.

Setup: To a flame-dried Schlenk flask or reaction vial, add 3-Bromo-4-methylphenol (1
equivalent), phenylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or

K₃PO₄ (2-3 equivalents).
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Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary,

an additional phosphine ligand.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Solvent: Add a degassed solvent system. A common choice is a mixture of an organic

solvent like dioxane or toluene with water (e.g., 4:1 ratio).

Reaction: Heat the reaction mixture with stirring to 80-100 °C.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is

consumed.

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and

concentrate. Purify the crude product by column chromatography on silica gel to yield the

biaryl product, 5-methyl-[1,1'-biphenyl]-2-ol.

Causality in Protocol Design:

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging substrates,

catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can

improve reaction rates and yields.

Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.

The choice of base can significantly impact the reaction outcome.

Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated

through oxidation. An inert atmosphere is essential for maintaining catalytic activity.

Applications in Drug Development: Antimicrobial
Potential
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Halogenated phenols are a well-documented class of compounds with significant biological

activity. Bromophenols, in particular, are prevalent in marine organisms and have demonstrated

potent antimicrobial properties, including activity against multidrug-resistant pathogens like

Methicillin-resistant Staphylococcus aureus (MRSA).[8]

The proposed mechanism of action for these compounds involves the disruption of bacterial

cell membrane integrity. The lipophilic nature of the brominated aromatic ring facilitates

partitioning into the bacterial lipid bilayer, leading to increased membrane permeability, leakage

of essential intracellular components, and ultimately, cell death. Furthermore, some brominated

compounds have been shown to inhibit biofilm formation, a key virulence factor in many chronic

bacterial infections.[8]

3-Bromo-4-methylphenol fits this structural class and represents a promising scaffold for the

development of new antibacterial agents. Its dual reactive sites (the hydroxyl group and the

bromine atom) allow for the synthesis of diverse libraries of derivatives through etherification,

esterification, and cross-coupling reactions, enabling a systematic exploration of structure-

activity relationships (SAR) to optimize potency and reduce toxicity.

Safety and Handling
3-Bromo-4-methylphenol is a hazardous substance and must be handled with appropriate

personal protective equipment (PPE) in a well-ventilated chemical fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat

are mandatory.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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